molecular formula C14H21NO B3890373 N-(2-isopropylphenyl)-2,2-dimethylpropanamide

N-(2-isopropylphenyl)-2,2-dimethylpropanamide

Cat. No.: B3890373
M. Wt: 219.32 g/mol
InChI Key: JDVOWFVFZSHICJ-UHFFFAOYSA-N
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Description

“N-(2-isopropylphenyl)-2,2-dimethylpropanamide” is a chemical compound that likely contains an amide group (-CONH2) attached to a 2,2-dimethylpropane (also known as neopentane) group, and an isopropylphenyl group. The isopropylphenyl group consists of a phenyl ring (a six-membered carbon ring, the basis of many aromatic compounds) with an isopropyl group (a carbon atom attached to two hydrogen atoms and one methyl group) attached .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a central carbon atom bonded to two methyl groups and a carbonyl group (C=O), which is in turn bonded to a nitrogen atom. The nitrogen atom would then be bonded to a phenyl ring with an isopropyl group attached .


Chemical Reactions Analysis

As an amide, “this compound” could undergo various reactions. For example, it could be hydrolyzed to form an acid and an amine. It could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. As an amide, it would likely have a polar carbonyl group, which could result in higher melting and boiling points compared to similar-sized nonpolar molecules. The presence of the aromatic ring could also contribute to its stability .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for a chemical compound. If this compound were a drug, for example, its mechanism of action would refer to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards of a specific compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research into “N-(2-isopropylphenyl)-2,2-dimethylpropanamide” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

2,2-dimethyl-N-(2-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)11-8-6-7-9-12(11)15-13(16)14(3,4)5/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVOWFVFZSHICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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